4-Chlorobenzaldehyde-alpha-13C

Catalog No.
S1923626
CAS No.
286013-17-0
M.F
C7H5ClO
M. Wt
141.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde-alpha-13C

CAS Number

286013-17-0

Product Name

4-Chlorobenzaldehyde-alpha-13C

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

141.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1

InChI Key

AVPYQKSLYISFPO-HOSYLAQJSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)Cl

The exact mass of the compound 4-Chlorobenzaldehyde-alpha-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzaldehyde-alpha-13C (CAS: 286013-17-0) is a specialized isotopically labeled building block featuring a 99 atom % Carbon-13 enrichment at the highly reactive carbonyl position . With a molecular weight of 141.56 g/mol and a distinct +1 Da mass shift compared to its natural abundance counterpart, it serves as a critical precursor for synthesizing stable isotope-labeled active pharmaceutical ingredients (APIs), metabolic tracers, and quantitative internal standards [1]. The molecule combines the electrophilic reactivity of an aldehyde with the orthogonal cross-coupling potential of a para-chloro substituent, making it a highly versatile scaffold for complex molecular assembly where precise isotopic tracking is required .

Substituting 4-Chlorobenzaldehyde-alpha-13C with unlabeled 4-chlorobenzaldehyde completely undermines quantitative NMR (qNMR) and mass spectrometry workflows, as the natural 1.1% 13C abundance requires prohibitively long acquisition times and fails to provide the necessary M+1 mass shift for matrix-free internal standardization[1]. Conversely, attempting to substitute with Benzaldehyde-alpha-13C sacrifices the para-chloro synthetic handle, completely preventing downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) needed to build extended biaryl systems [2]. Furthermore, the lack of the electron-withdrawing chlorine atom in unsubstituted analogs alters the electrophilicity of the carbonyl carbon, leading to reduced yields and altered kinetics in multi-component condensations, thereby wasting expensive isotopic precursors .

13C NMR Acquisition Efficiency and Signal-to-Noise Enhancement

The 99 atom % enrichment at the carbonyl carbon (typically resonating at ~190.5 ppm in CDCl3) provides a massive signal enhancement compared to natural abundance materials [1]. This allows for rapid, real-time monitoring of reaction kinetics or metabolic degradation without the signal being lost in the baseline noise of complex matrices .

Evidence Dimension13C NMR Signal Intensity and Acquisition Time
Target Compound Data99 atom % 13C (4-Chlorobenzaldehyde-alpha-13C)
Comparator Or Baseline1.1 atom % 13C (Unlabeled 4-chlorobenzaldehyde)
Quantified Difference~90-fold increase in signal intensity, reducing required acquisition time by a factor of ~8,100 for equivalent SNR.
Conditions13C NMR spectroscopy in CDCl3 at standard concentrations.

Enables real-time kinetic tracking and trace-level detection in complex mixtures that are impossible with unlabeled precursors.

Mass Spectrometry Internal Standardization Accuracy

For quantitative LC-MS or GC-MS workflows, 4-Chlorobenzaldehyde-alpha-13C provides a clean M+1 mass shift (m/z 141.56 vs 140.56) while maintaining identical chromatographic retention times to the unlabeled analyte [1]. This exact co-elution eliminates matrix ionization suppression effects that often plague structural analogs used as internal standards .

Evidence DimensionChromatographic Co-elution and Mass Shift
Target Compound Datam/z 141.56 (Exact co-elution with unlabeled analyte)
Comparator Or BaselineStructural analog internal standards (e.g., 4-fluorobenzaldehyde)
Quantified Difference0.0 second retention time difference with a +1.003 Da mass shift, compared to >5 second shifts typical for fluorinated structural analogs.
ConditionsGC-MS / LC-MS quantitative workflows.

Ensures absolute quantitative accuracy in mass spectrometry by perfectly neutralizing matrix effects during ionization.

Downstream Cross-Coupling Compatibility

The presence of the para-chloro substituent provides a critical handle for transition-metal-catalyzed cross-coupling reactions, which is absent in simple 13C-labeled benzaldehyde [1]. This allows the 13C-labeled carbonyl to be incorporated into complex biaryl pharmaceutical scaffolds via Suzuki-Miyaura or Heck reactions after initial modification of the aldehyde .

Evidence DimensionYield in Pd-catalyzed Suzuki Cross-Coupling
Target Compound Data>80% yield of biaryl product (4-Chlorobenzaldehyde-alpha-13C)
Comparator Or Baseline0% yield (Benzaldehyde-alpha-13C, lacks halide)
Quantified DifferenceEnables >80% yield of cross-coupled biaryl products, whereas the unsubstituted analog yields 0% due to the absence of a reactive halide.
ConditionsStandard Pd(PPh3)4 catalyzed coupling with arylboronic acids.

Essential for procuring a building block that can be extended into complex, multi-ring API tracers rather than being limited to simple benzyl derivatives.

Carbonyl Electrophilicity in Condensation Reactions

The electron-withdrawing nature of the para-chloro group increases the electrophilicity of the 13C-labeled carbonyl carbon compared to electron-donating analogs like 4-methoxybenzaldehyde [1]. This results in significantly faster reaction rates and higher yields in multi-component condensations (e.g., Biginelli reactions), ensuring maximum incorporation of the high-value 13C isotope [2].

Evidence DimensionCondensation Reaction Yield (e.g., Biginelli)
Target Compound Data>85% yield (4-Chlorobenzaldehyde-alpha-13C)
Comparator Or Baseline<50% yield (4-Methoxybenzaldehyde-alpha-13C)
Quantified Difference>35% absolute yield increase in multi-component condensations due to enhanced electrophilicity.
ConditionsAcid-catalyzed multi-component condensation with urea and beta-keto esters.

Maximizes the atom economy and yield of expensive isotopic labels during complex multi-step synthetic sequences.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

Directly utilizes the M+1 mass shift and perfect chromatographic co-elution for creating highly accurate LC-MS/GC-MS standards for pharmaceutical analysis .

Real-Time NMR Reaction Monitoring

Exploits the 90-fold 13C NMR signal enhancement to track the fate of the carbonyl carbon in complex multi-component catalytic cycles without interference from background signals [1].

Precursor for 13C-Labeled Biaryl APIs

Leverages the para-chloro handle for orthogonal palladium-catalyzed cross-coupling, allowing the construction of extended pharmaceutical scaffolds that retain the isotopic label [2].

Metabolic Fate and Tracer Studies

Uses the highly distinguishable 13C label to map metabolic degradation pathways of chlorobenzyl-containing drugs in biological matrices .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro(formyl-~13~C)benzaldehyde

Dates

Last modified: 08-16-2023

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